molecular formula C8H4F3NO3 B13471231 6-(Trifluoroacetyl)pyridine-2-carboxylic acid

6-(Trifluoroacetyl)pyridine-2-carboxylic acid

Cat. No.: B13471231
M. Wt: 219.12 g/mol
InChI Key: HROJFAGZRZNVKF-UHFFFAOYSA-N
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Description

6-(Trifluoroacetyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with a trifluoroacetyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoroacetyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the trifluoroacetylation of pyridine-2-carboxylic acid using trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Another method involves the use of trifluoroacetyl chloride as the trifluoroacetylating agent. This reaction is usually carried out in an inert solvent such as dichloromethane, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Trifluoromethyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trifluoroacetyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Trifluoroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

6-(Trifluoroacetyl)pyridine-2-carboxylic acid is unique due to the presence of both the trifluoroacetyl and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

6-(2,2,2-trifluoroacetyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6(13)4-2-1-3-5(12-4)7(14)15/h1-3H,(H,14,15)

InChI Key

HROJFAGZRZNVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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